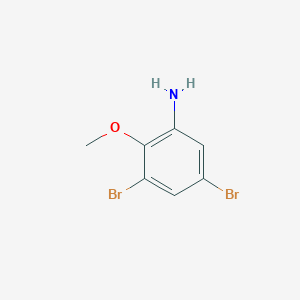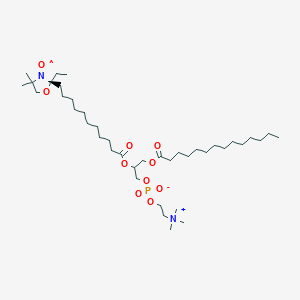
12-Doxyl-dmpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Doxyl-dmpc is a nitroxide spin label that is widely used in scientific research for various applications. It is a stable free radical that can be easily incorporated into biological membranes and proteins, making it an ideal tool for studying the structure and dynamics of these biomolecules.
Wirkmechanismus
The mechanism of action of 12-Doxyl-dmpc is based on its ability to interact with the surrounding environment. As a spin label, it contains an unpaired electron that can interact with nearby atoms and molecules. This interaction can be detected using EPR spectroscopy, providing information about the local environment of the spin label.
Biochemische Und Physiologische Effekte
12-Doxyl-dmpc has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying biological systems without disrupting their normal function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 12-Doxyl-dmpc is its stability. It is a stable free radical that can be easily incorporated into biological membranes and proteins without degrading over time. This allows researchers to study these biomolecules over extended periods of time. Another advantage is its versatility. 12-Doxyl-dmpc can be incorporated into a wide range of biological molecules, making it a valuable tool for studying various systems.
One limitation of 12-Doxyl-dmpc is its size. It is a relatively large molecule compared to other spin labels, which can limit its use in certain applications. Another limitation is its sensitivity to temperature and pH. Changes in these parameters can affect the EPR signal of 12-Doxyl-dmpc, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of 12-Doxyl-dmpc in scientific research. One direction is the development of new synthesis methods that can increase the yield and purity of the final product. Another direction is the incorporation of 12-Doxyl-dmpc into more complex biological systems, such as cellular membranes and organelles. This will provide valuable information about the structure and dynamics of these systems. Additionally, the use of 12-Doxyl-dmpc in combination with other techniques, such as fluorescence spectroscopy and molecular dynamics simulations, can provide a more comprehensive understanding of biological systems.
Synthesemethoden
The synthesis of 12-Doxyl-dmpc involves the reaction of 3,5-dimethylpyrazole with 4-chloro-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 12-Doxyl-dmpc. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
12-Doxyl-dmpc is widely used in scientific research for various applications. One of its main uses is as a spin label for electron paramagnetic resonance (EPR) spectroscopy. EPR spectroscopy is a powerful technique that can be used to study the structure and dynamics of biological molecules such as membranes and proteins. By incorporating 12-Doxyl-dmpc into these molecules, researchers can obtain valuable information about their structure and dynamics.
Eigenschaften
CAS-Nummer |
132885-46-2 |
|---|---|
Produktname |
12-Doxyl-dmpc |
Molekularformel |
C40H78N2O10P |
Molekulargewicht |
778 g/mol |
InChI |
InChI=1S/C40H78N2O10P/c1-8-10-11-12-13-14-15-16-19-22-25-28-37(43)48-33-36(34-51-53(46,47)50-32-31-42(5,6)7)52-38(44)29-26-23-20-17-18-21-24-27-30-40(9-2)41(45)39(3,4)35-49-40/h36H,8-35H2,1-7H3/t36?,40-/m1/s1 |
InChI-Schlüssel |
RNBBUKZLCKRLRH-CKIGWAMCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC[C@@]1(N(C(CO1)(C)C)[O])CC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC |
Synonyme |
1-myristoyl-2-(11-(4,4-dimethyl-3-oxy-2-ethyl-2-oxazolidinyl)undecanoyl)-sn-glycero-3-phosphocholine 12-doxyl-DMPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



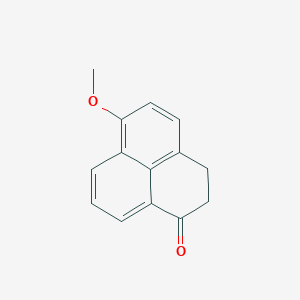
![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)
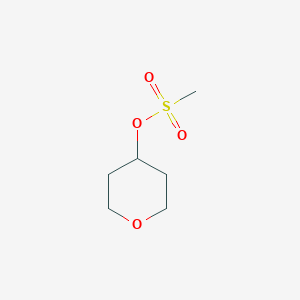
![Ethyl 2-{[(benzyloxy)carbonyl]imino}-3,3,3-trifluoropropanoate](/img/structure/B134754.png)
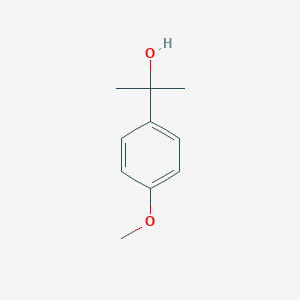
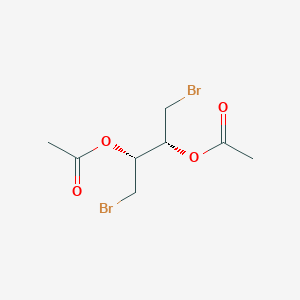
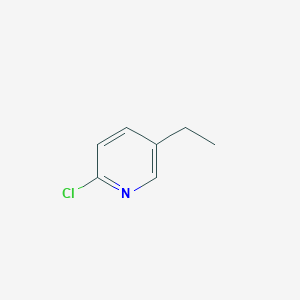
![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)
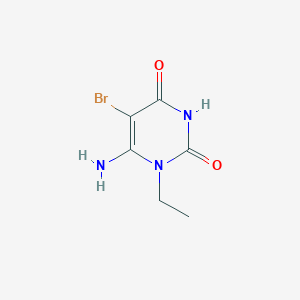
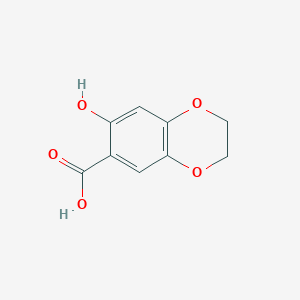
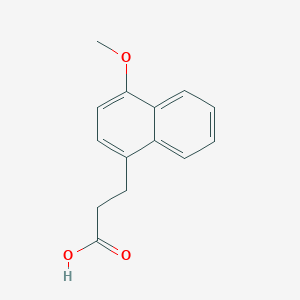
![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)
![Ethanone, 1-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)-(9CI)](/img/structure/B134780.png)
